molecular formula C7H14N2 B13181049 N-cyclobutylazetidin-3-amine

N-cyclobutylazetidin-3-amine

Cat. No.: B13181049
M. Wt: 126.20 g/mol
InChI Key: SJWBEUKKMVXPSO-UHFFFAOYSA-N
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Description

N-cyclobutylazetidin-3-amine is an organic compound characterized by a four-membered azetidine ring with an amine group at the third position and a cyclobutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutylazetidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with a suitable azetidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-cyclobutylazetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-cyclobutylazetidin-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

N-cyclobutylazetidin-3-amine

InChI

InChI=1S/C7H14N2/c1-2-6(3-1)9-7-4-8-5-7/h6-9H,1-5H2

InChI Key

SJWBEUKKMVXPSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2CNC2

Origin of Product

United States

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